molecular formula C20H20Cl2N6O4 B14107060 2-(4-carbamoylpiperidin-1-yl)-N-(3,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

2-(4-carbamoylpiperidin-1-yl)-N-(3,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B14107060
M. Wt: 479.3 g/mol
InChI Key: WSNYEYPIPBCDRN-UHFFFAOYSA-N
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Description

2-(4-carbamoylpiperidin-1-yl)-N-(3,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a dichlorophenyl group, and a pyrido[2,3-d]pyrimidine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-carbamoylpiperidin-1-yl)-N-(3,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction, where a dichlorobenzene derivative reacts with a nucleophile.

    Construction of the Pyrido[2,3-d]pyrimidine Core: This core structure is formed through a series of condensation reactions involving appropriate precursors.

    Final Coupling and Functionalization: The final step involves coupling the piperidine ring with the pyrido[2,3-d]pyrimidine core and introducing the carbamoyl group through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-carbamoylpiperidin-1-yl)-N-(3,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-carbamoylpiperidin-1-yl)-N-(3,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: Researchers use this compound to investigate the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-carbamoylpiperidin-1-yl)-N-(3,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares a similar pyrimidine core and piperazine ring but differs in the substituents attached to the core structure.

    N-(3,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide: This compound lacks the piperidine ring but retains the dichlorophenyl and pyrido[2,3-d]pyrimidine moieties.

Uniqueness

2-(4-carbamoylpiperidin-1-yl)-N-(3,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20Cl2N6O4

Molecular Weight

479.3 g/mol

IUPAC Name

2-(4-carbamoylpiperidin-1-yl)-N-(3,4-dichlorophenyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C20H20Cl2N6O4/c21-12-2-1-10(7-13(12)22)24-18(31)11-8-14(29)25-17-15(11)19(32)27-20(26-17)28-5-3-9(4-6-28)16(23)30/h1-2,7,9,11H,3-6,8H2,(H2,23,30)(H,24,31)(H2,25,26,27,29,32)

InChI Key

WSNYEYPIPBCDRN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)C(=O)N2

Origin of Product

United States

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